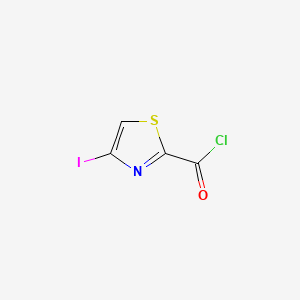
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one is an organic compound with the molecular formula C10H20. It is a cyclopentane derivative, characterized by a cyclopentane ring substituted with a methyl group and a 2-methylpropyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of the nuclear factor-kappa B (NF-κB) pathway. The compound’s antioxidant properties could be attributed to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its use in flavoring and fragrance industries.
3-Methyl-1,2-cyclopentanedione: Exhibits anti-inflammatory and antioxidant properties.
2-Cyclopenten-1-one: Versatile electrophile used in various addition reactions.
Uniqueness
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one stands out due to its specific substitution pattern on the cyclopentane ring, which imparts unique chemical and physical properties. Its combination of methyl and 2-methylpropyl groups makes it distinct from other cyclopentane derivatives, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
59346-66-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-methyl-3-(2-methylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10(3)5-4-9(11)7-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
XEJRYIVNUWHTSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CCC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


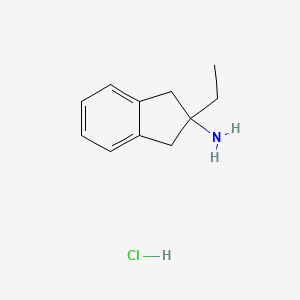
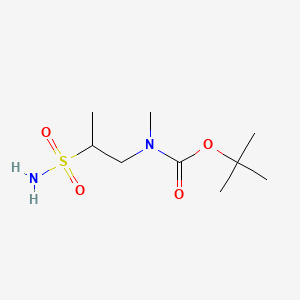
![2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13470871.png)

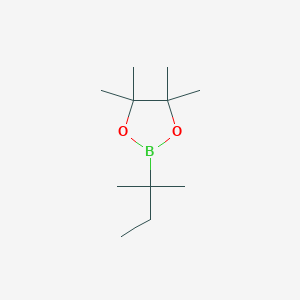
![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)
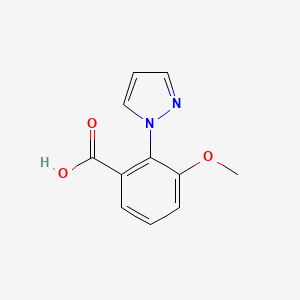


![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)
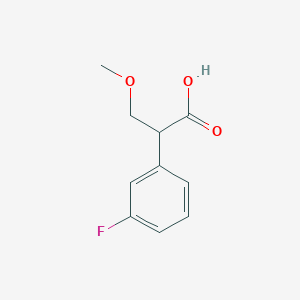
![4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13470934.png)
